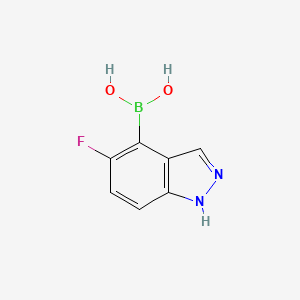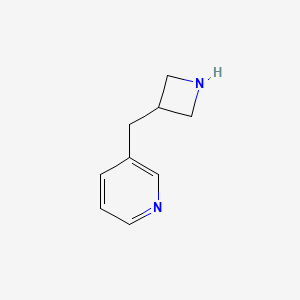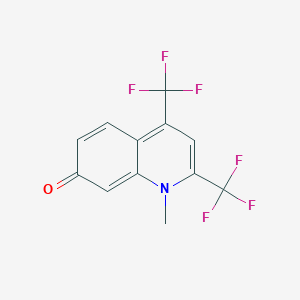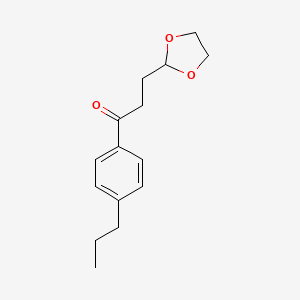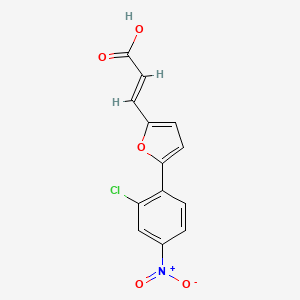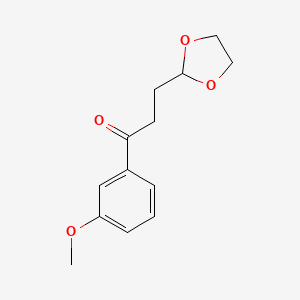
3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one is an organic compound that features a dioxolane ring and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one typically involves the formation of the dioxolane ring followed by the introduction of the methoxyphenyl group. One common method is the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, more efficient catalysts, and solvent recycling to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
科学的研究の応用
Chemistry
In organic synthesis, 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one can be used as an intermediate for the synthesis of more complex molecules. Its functional groups make it a versatile building block.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. The methoxyphenyl group is a common motif in many bioactive molecules.
Industry
In materials science, compounds with dioxolane rings are often studied for their potential use in polymer chemistry and as stabilizers in various industrial processes.
作用機序
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and methoxyphenyl group could play roles in binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: Lacks the methoxy group, which could affect its reactivity and biological activity.
3-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with the methoxy group in a different position, potentially leading to different chemical and biological properties.
Uniqueness
The presence of both the dioxolane ring and the methoxyphenyl group in 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one makes it unique, as it combines the reactivity of both functional groups
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
3-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-4-2-3-10(9-11)12(14)5-6-13-16-7-8-17-13/h2-4,9,13H,5-8H2,1H3 |
InChIキー |
RKXFEBXYRQLODZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)CCC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


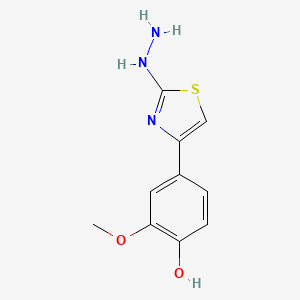

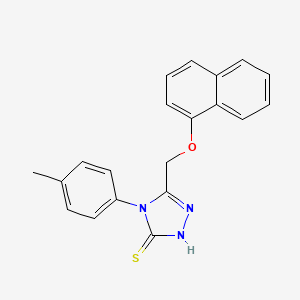
![tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11766592.png)
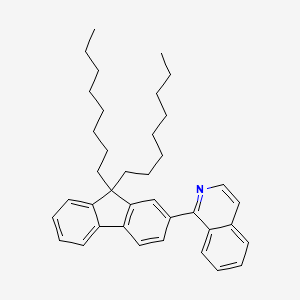
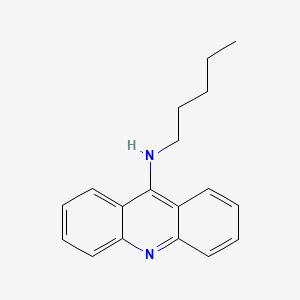
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
